

An In-depth Technical Guide on the Solubility and Reactivity of N-Methylbenzylamine

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Compound of Interest

Compound Name: *N*-Methylbenzylamine

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Abstract

N-Methylbenzylamine ($C_8H_{11}N$) is a secondary amine that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the nucleophilic nature of its secondary amine group and the structural motif provided by the benzyl group. A thorough understanding of its solubility and reactivity is paramount for its effective application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the solubility of **N-Methylbenzylamine** in various solvents, details its key chemical reactions, and presents experimental protocols for its characterization and derivatization. Furthermore, it explores the biological relevance of **N-Methylbenzylamine** as a metabolite of the monoamine oxidase inhibitor, pargyline.

Physicochemical Properties and Solubility

N-Methylbenzylamine is a colorless to pale yellow liquid with a characteristic amine odor.^[1] Its physicochemical properties are summarized in the table below. The solubility of **N-Methylbenzylamine** is dictated by its molecular structure, which includes a hydrophobic benzyl group and a polar secondary amine capable of hydrogen bonding. This amphiphilic nature results in miscibility with many organic solvents and limited but significant solubility in water.^[2]

Table 1: Physicochemical Properties of **N-Methylbenzylamine**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N	[3]
Molecular Weight	121.18 g/mol	[3]
Boiling Point	184-189 °C	[3]
Density	0.939 g/mL at 25 °C	[3]
pKa	9.75 ± 0.10 (Predicted)	[1]
Flash Point	77 °C	[4]

Table 2: Solubility of **N-Methylbenzylamine**

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	65 g/L	20	[1]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Not Specified	[5]
Dimethyl Sulfoxide (DMSO)	27.5 mg/mL	Not Specified	[6]
Ethanol	Soluble	Not Specified	[1]
Ether	Soluble	Not Specified	[1]
Acetone	More soluble than in water	Not Specified	[7]

Note: While sources state solubility in ethanol, ether, and acetone, specific quantitative data is not readily available in the reviewed literature.

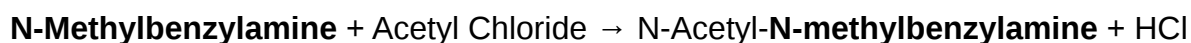
Reactivity and Key Reactions

The reactivity of **N-Methylbenzylamine** is centered around the lone pair of electrons on the nitrogen atom, which makes it a competent nucleophile. It readily participates in common reactions of secondary amines, such as N-acylation and N-alkylation.

N-Acylation

N-Methylbenzylamine reacts with acylating agents like acyl chlorides and acid anhydrides to form N,N-disubstituted amides. This reaction is a fundamental transformation in organic synthesis for the introduction of an acyl group and for the protection of the amine functionality.

Reaction Scheme 1: N-Acylation of **N-Methylbenzylamine**



N-Alkylation

As a secondary amine, **N-Methylbenzylamine** can be alkylated by reacting with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen atom, yielding a tertiary amine. Careful control of reaction conditions is necessary to avoid over-alkylation to a quaternary ammonium salt.

Reaction Scheme 2: N-Alkylation of **N-Methylbenzylamine**



Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of **N-Methylbenzylamine** in a given solvent.

Materials:

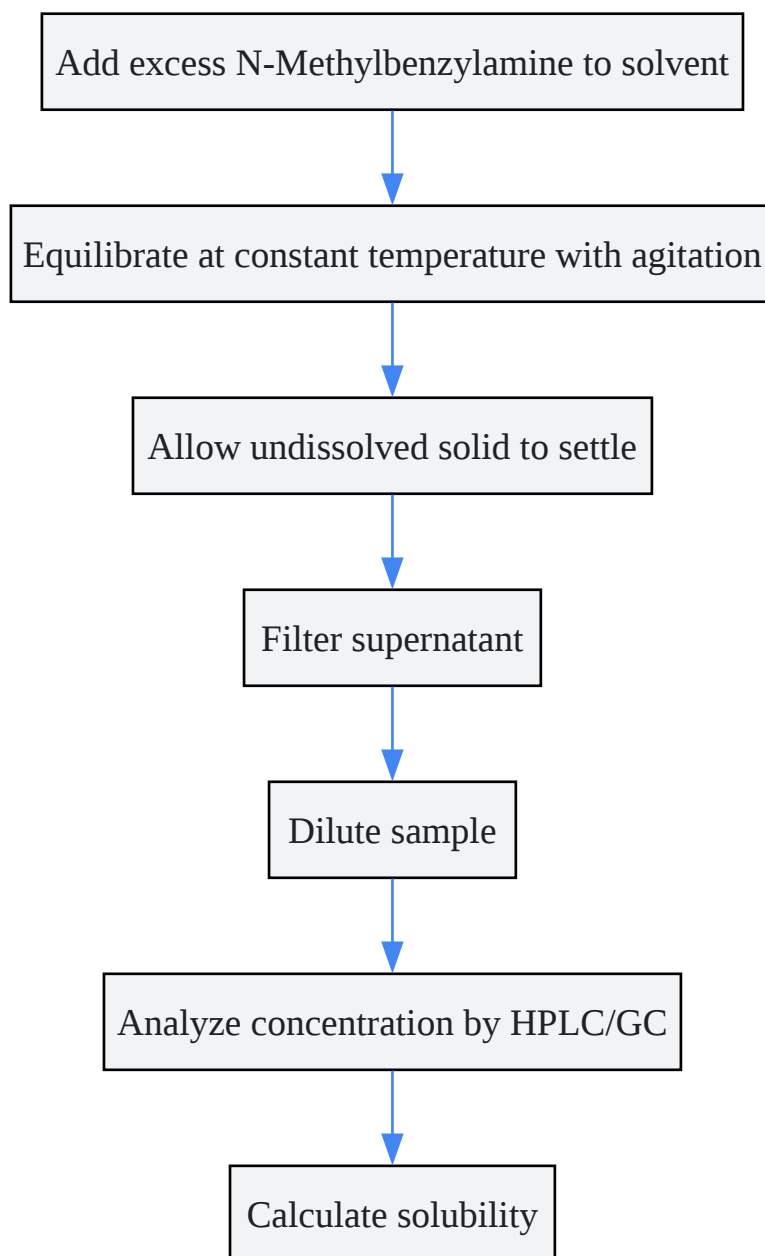
- **N-Methylbenzylamine** (high purity)
- Selected solvent (e.g., ethanol, methanol, acetone)
- Analytical balance
- Vials with sealed caps
- Constant temperature shaker bath

- Syringe filters (0.45 μm)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

- Add an excess amount of **N-Methylbenzylamine** to a vial containing a known volume of the solvent.
- Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the vial to stand, permitting any undissolved solute to settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 μm syringe filter into a clean vial.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Analyze the concentration of **N-Methylbenzylamine** in the diluted sample using a validated HPLC or GC method.
- Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **N-Methylbenzylamine**.

N-Acylation with Acetic Anhydride

This protocol describes the synthesis of N-methyl-N-acetyl benzylamine from **N-Methylbenzylamine**.^[8]

Materials:

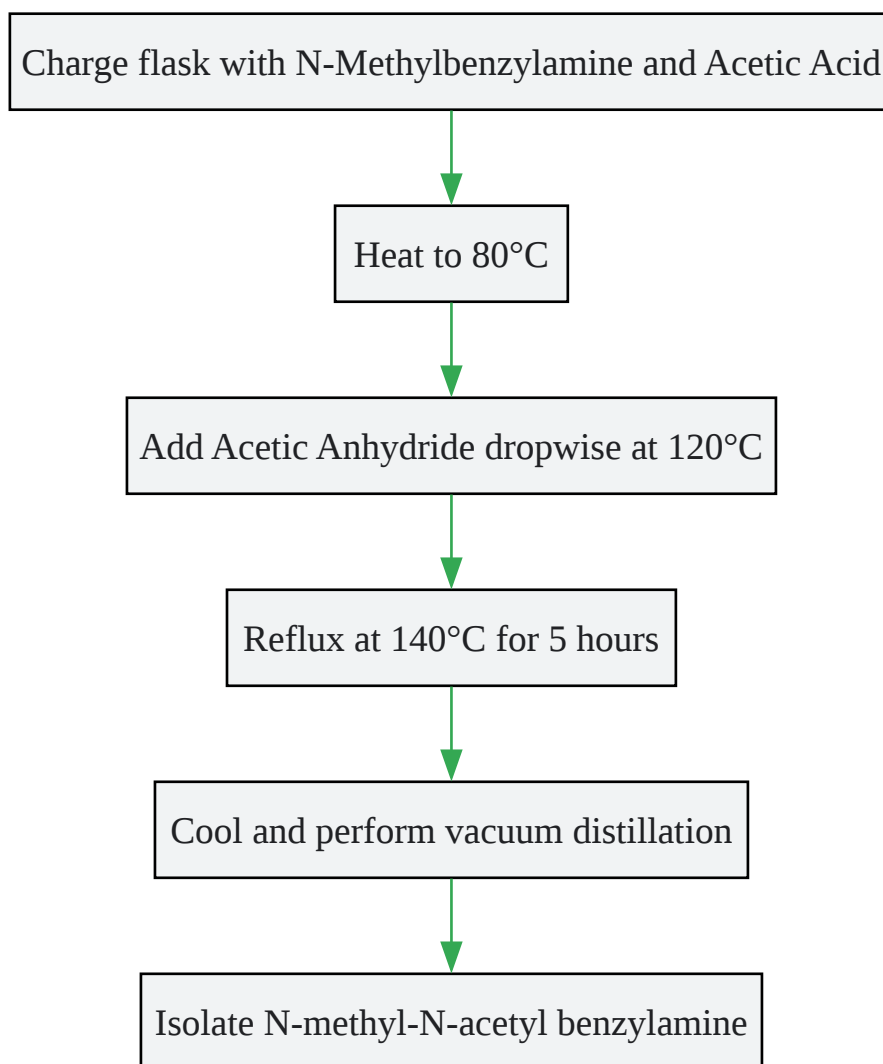
- **N-Methylbenzylamine**

- Acetic acid
- Acetic anhydride
- Four-neck flask
- Distillation apparatus

Procedure:

- In a 500mL four-neck flask, add 90g of **N-Methylbenzylamine**.
 - Slowly add 50g of acetic acid while maintaining the temperature at 80 °C.
 - After complete addition and mixing for 10 minutes, begin the dropwise addition of acetic anhydride, controlling the temperature at 120 °C.
 - Once the addition is complete, heat the mixture to reflux (approximately 140 °C) and maintain for 5 hours.
 - After the incubation period, lower the temperature and perform vacuum distillation to remove excess acetic acid and acetic anhydride.
 - The remaining product is N-methyl-N-acetyl benzylamine. Purity can be assessed by HPLC.
- [8]

Experimental Workflow for N-Acylation



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Caption: Workflow for the N-acylation of **N-Methylbenzylamine**.

N-Alkylation with Benzyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of secondary amines.[9]

Materials:

- **N-Methylbenzylamine**
- Benzyl bromide
- A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

- Anhydrous acetonitrile
- Round-bottom flask with a magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

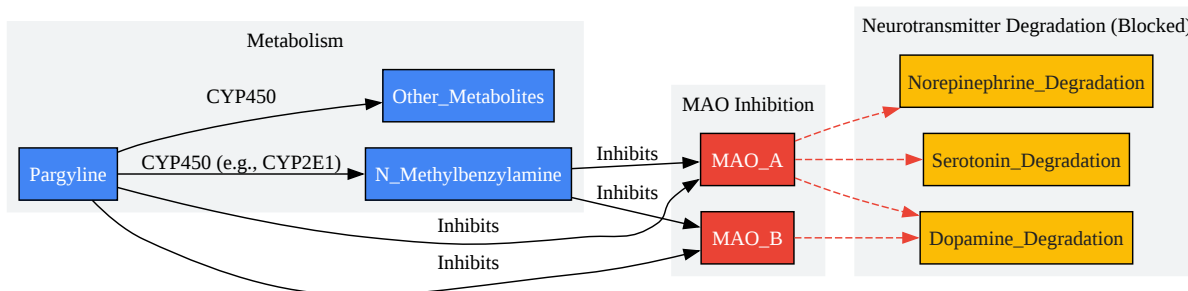
- To a dry round-bottom flask under an inert atmosphere, dissolve **N-Methylbenzylamine** (1.0 equivalent) in anhydrous acetonitrile.
- Add the non-nucleophilic base (1.5 equivalents).
- Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography.

Biological Relevance: Metabolism of Pargyline and Monoamine Oxidase Inhibition

N-Methylbenzylamine is a known metabolite of the drug pargyline, an irreversible monoamine oxidase (MAO) inhibitor that was historically used as an antihypertensive agent.^{[10][11]} The metabolism of pargyline is a key aspect of its pharmacological profile.

Pargyline undergoes N-demethylation and N-depropargylation, processes that can be mediated by cytochrome P450 enzymes, to yield several metabolites, including **N-Methylbenzylamine**.^{[10][12]} Pargyline and its metabolites can inhibit both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.^[12] The inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the basis for the therapeutic effects of MAO inhibitors.

Signaling Pathway of Pargyline Metabolism and MAO Inhibition



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Caption: Metabolic pathway of pargyline and subsequent MAO inhibition.

Conclusion

N-Methylbenzylamine is a valuable secondary amine with well-defined reactivity, making it a staple in organic synthesis. Its solubility profile allows for its use in a variety of reaction conditions. The key reactions of N-acylation and N-alkylation provide access to a diverse range of more complex molecules. Furthermore, its role as a metabolite of pargyline highlights its biological relevance and interaction with key enzyme systems. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile chemical intermediate.

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